molecular formula C14H15NO B1309843 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 40429-04-7

2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No.: B1309843
CAS No.: 40429-04-7
M. Wt: 213.27 g/mol
InChI Key: CWRWHDVCYDYQAV-UHFFFAOYSA-N
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Description

2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

A comprehensive review on the synthesis methods for tricyclic 1,2,3,4-tetrahydrocarbazoles, which include 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, outlines various synthetic techniques such as conventional, microwave, and catalyzed methods. These methodologies offer insights into achieving high yields and selectivity in the preparation of tetrahydrocarbazoles, aiding both synthetic and medicinal chemists in the design of new biologically active compounds (Kumar, Kumar, & Chowdhary, 2022).

Catalytic Cascade Reactions

The Palladium-catalyzed cascade reactions, facilitating the annulative π-extension of indoles to carbazoles through C–H bond activation, present a modern approach to constructing fused aromatic systems. This technique is pivotal for the synthesis of functional materials relevant in material science, biomedical research, and various industries, showcasing carbazole's utility in applications such as photovoltaic cells and fluorescent polymers (Dinda, Bhunia, & Jana, 2020).

Environmental Impact

A study on halogenated indigo dyes revealed the environmental presence of halogenated carbazoles, including this compound derivatives. This research highlights the anthropogenic sources of these compounds in the environment, correlating their production with their detection in environmental sediments, thus underlining the necessity for monitoring and understanding the ecological impact of synthetic carbazole derivatives (Parette et al., 2015).

Light Emitting Applications

Carbazole-based molecules, particularly those incorporating this compound, are pivotal in the development of organic light-emitting diodes (OLEDs). Their donor-acceptor structures, combined with bipolar charge transport properties, have been extensively explored for their photophysical properties and performance in OLEDs, underscoring the versatility of carbazole derivatives in advanced electronic applications (Ledwon, 2019).

Safety and Hazards

The compound has been classified as a hazard under GHS07. It may cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, and ensuring good ventilation during handling .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its antimycobacterial activity

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on gene expression and cellular metabolism can lead to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, potentially inhibiting or activating enzymes. These interactions can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic processes within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its efficacy and role in cellular processes .

Properties

IUPAC Name

2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-14(2)7-11-13(12(16)8-14)9-5-3-4-6-10(9)15-11/h3-6,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRWHDVCYDYQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=CC=CC=C3N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.